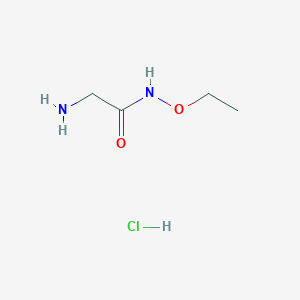
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as CTPI-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
作用機序
The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating several signaling pathways involved in cell growth, survival, and inflammation. (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activation of certain transcription factors involved in the regulation of cell growth and survival, such as NF-κB and STAT3.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases. Furthermore, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
One of the main advantages of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to be relatively easy to synthesize, which makes it a readily available compound for researchers. However, one of the limitations of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. One area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its effects on various signaling pathways involved in cell growth, survival, and inflammation. Furthermore, future research could focus on the development of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide derivatives with improved solubility and bioavailability for use in therapeutic applications. Finally, additional studies could be conducted to evaluate the safety and efficacy of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in animal models and clinical trials.
合成法
The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl cyanoacetate to give the desired product, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide.
科学的研究の応用
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
特性
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-12-3-2-9(7-11(12)18)6-10(8-15)13(19)17-14-16-4-5-21-14/h2-7,18H,1H3,(H,16,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDWKGVGSDF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

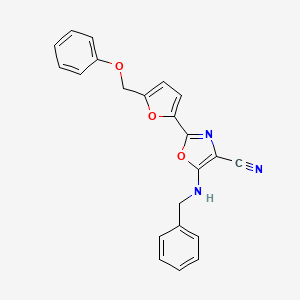
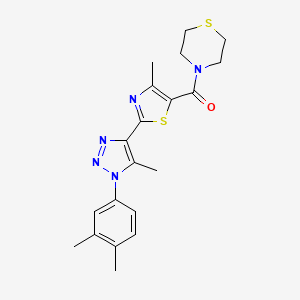
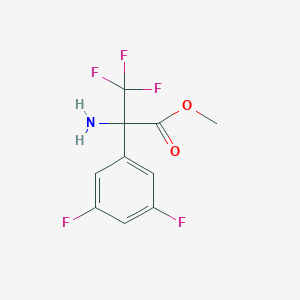
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)


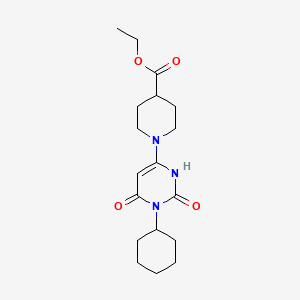

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
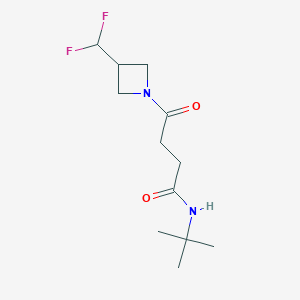
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
